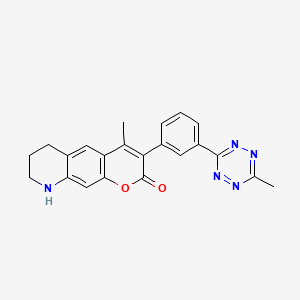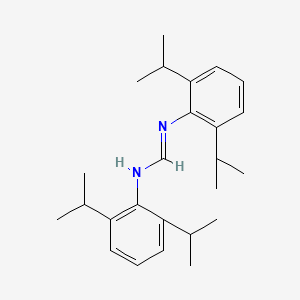![molecular formula C39H34P2 B6309683 Bis[2-(4-methyldiphenylphosphino)phenyl]methane; 90% CAS No. 2088941-75-5](/img/structure/B6309683.png)
Bis[2-(4-methyldiphenylphosphino)phenyl]methane; 90%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[2-(4-methyldiphenylphosphino)phenyl]methane, also known as BMDPP, is an organophosphorus compound that is widely used as a ligand in coordination chemistry. It is a chelating agent that is used to synthesize and stabilize metal complexes. BMDPP is a popular ligand for a variety of transition metal complexes due to its high stability and low toxicity.
Mecanismo De Acción
Bis[2-(4-methyldiphenylphosphino)phenyl]methane; 90% forms a stable complex with the transition metal, which prevents the metal from undergoing further reactions. The ligand is coordinated to the metal through the two phosphine groups and the two methyl groups. The coordination of the ligand to the metal prevents the metal from undergoing further reactions, thus stabilizing the complex.
Biochemical and Physiological Effects
Bis[2-(4-methyldiphenylphosphino)phenyl]methane; 90% is a relatively non-toxic compound and is not known to have any adverse biochemical or physiological effects. It is not known to be carcinogenic or mutagenic and is not considered to be an environmental pollutant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis[2-(4-methyldiphenylphosphino)phenyl]methane; 90% has several advantages in laboratory experiments. It is a stable ligand, which makes it suitable for use in a variety of reactions. It is also non-toxic and does not produce any hazardous by-products. The main limitation of Bis[2-(4-methyldiphenylphosphino)phenyl]methane; 90% is its limited solubility, which can make it difficult to use in certain reactions.
Direcciones Futuras
There are a number of potential future directions for the use of Bis[2-(4-methyldiphenylphosphino)phenyl]methane; 90%. It could be used in the synthesis of more complex organic compounds, such as peptides and nucleic acids. It could also be used in the synthesis of more complex metal complexes, such as metal-organic frameworks. It could also be used in the synthesis of polymers, such as polyurethanes and polyesters. Finally, it could be used in the synthesis of new materials, such as nanomaterials.
Métodos De Síntesis
Bis[2-(4-methyldiphenylphosphino)phenyl]methane; 90% can be synthesized by the reaction of 2-methyl-4-diphenylphosphinobenzene and methylmagnesium bromide. The reaction is carried out in a two-phase system of dichloromethane and methanol. The reaction is catalyzed by a base such as tetrabutylammonium bromide. The reaction produces a mixture of the desired product and by-products which can be separated by column chromatography.
Aplicaciones Científicas De Investigación
Bis[2-(4-methyldiphenylphosphino)phenyl]methane; 90% is used in a variety of scientific research applications. It is used as a ligand in coordination chemistry to synthesize and stabilize metal complexes. It is also used in the synthesis of organic compounds such as amines, sulfides, and phosphines. Bis[2-(4-methyldiphenylphosphino)phenyl]methane; 90% is also used in the synthesis of polymers, such as polyurethanes and polyesters.
Propiedades
IUPAC Name |
[2-[(2-diphenylphosphanyl-5-methylphenyl)methyl]-4-methylphenyl]-diphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H34P2/c1-30-23-25-38(40(34-15-7-3-8-16-34)35-17-9-4-10-18-35)32(27-30)29-33-28-31(2)24-26-39(33)41(36-19-11-5-12-20-36)37-21-13-6-14-22-37/h3-28H,29H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUUSJAOBPPSEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)CC4=C(C=CC(=C4)C)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H34P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[2-(4-methyldiphenylphosphino)phenyl]methane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride](/img/structure/B6309606.png)

![Methyl 2-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B6309621.png)




![3-t-Butyl-[1,2,4]oxadiazole-5-carboxylic acid methyl ester, 95%](/img/structure/B6309666.png)




![Bis{P,P'-1,5-diphenyl-3,7-bis[(4-hydrogenphosphonate)phenyl]-1,5,3,7-diazadiphosphocine} nickel(II) bromide](/img/structure/B6309689.png)
